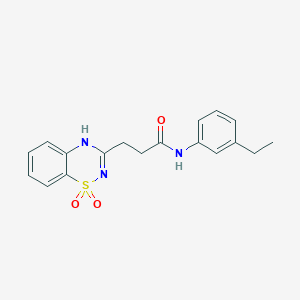

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-ethylphenyl)propanamide

Description

This compound features a 1,2,4-benzothiadiazine 1,1-dioxide core linked via a propanamide bridge to a 3-ethylphenyl group. The benzothiadiazine dioxido moiety confers unique electronic and steric properties, while the ethyl substituent on the phenyl ring modulates lipophilicity and bioavailability. Structural analogs often vary in substituents on the aromatic rings or heterocyclic cores, leading to differences in pharmacological activity and physicochemical properties .

Properties

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(3-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-2-13-6-5-7-14(12-13)19-18(22)11-10-17-20-15-8-3-4-9-16(15)25(23,24)21-17/h3-9,12H,2,10-11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXCFXQLFIRQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CCC2=NS(=O)(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-ethylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiadiazine ring.

Introduction of the Propanamide Group: The propanamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Oxidation: The final step involves the oxidation of the sulfur atom in the benzothiadiazine ring to form the 1,1-dioxide derivative. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-ethylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the compound can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

Substitution: The aromatic ring in the benzothiadiazine moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzothiadiazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to benzothiadiazine derivatives exhibit significant anticancer properties. For example, a study on derivatives of benzothiadiazines demonstrated their effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Benzothiadiazine derivatives have also been evaluated for their antimicrobial activities. Research shows that these compounds can inhibit the growth of various bacteria, including Escherichia coli and Pseudomonas aeruginosa, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, studies have explored its role as an inhibitor of acetylcholinesterase and α-glucosidase, enzymes implicated in conditions such as Alzheimer's disease and diabetes respectively .

Case Studies

Quantum Chemical Investigations

Further investigations into the molecular properties using quantum chemical methods have provided insights into the electronic structure and reactivity of the compound. These studies utilize density functional theory (DFT) to predict how the compound interacts at the molecular level, which is crucial for understanding its biological activity .

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-ethylphenyl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Core Heterocycle Impact : Benzothiadiazine derivatives (e.g., BTD) exhibit TRPC5 modulation, while benzothiazole/benzisothiazole analogs may prioritize metabolic stability .

Substituent Effects :

- Ethyl vs. Methoxy : Ethyl enhances lipophilicity, favoring blood-brain barrier penetration, whereas methoxy improves solubility .

- Adamantane : Bulky adamantane in BTD increases molecular weight but enhances target specificity .

Pharmacological Diversity : Triazole derivatives (e.g., Compound E) show neuroprotection, suggesting heterocycle choice directs therapeutic application .

Biological Activity

The compound 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-ethylphenyl)propanamide is part of a class of benzothiadiazine derivatives that have garnered attention for their potential therapeutic applications, particularly in antiviral and anticancer therapies. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol. The structure features a benzothiadiazine core, which is known for its diverse biological activities.

Research indicates that compounds derived from benzothiadiazine can inhibit various biological pathways. Specifically, they have been shown to inhibit the activity of the hepatitis C virus (HCV) polymerase, which is crucial for viral replication. The mechanism involves the interaction with the viral RNA polymerase, leading to decreased viral load in infected cells .

Antiviral Activity

The compound has demonstrated significant antiviral properties against HCV. In a study published in 2006, it was reported that derivatives of 3-(1,1-dioxido-2H-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones effectively inhibited HCV polymerase enzymatic activity and reduced replication in Huh-7 cells . The structure-activity relationship (SAR) analysis revealed that specific substituents on the quinolinone ring enhance potency against HCV.

Anticancer Potential

Recent investigations have also highlighted the anticancer potential of benzothiadiazine derivatives. These compounds have been found to target various cellular pathways involved in cancer proliferation and survival. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation . This action can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.

Study 1: HCV Inhibition

A notable study conducted by GlaxoSmithKline utilized high-throughput screening to identify compounds that inhibit HCV replication. Among these, 3-(1,1-dioxido-2H-benzothiadiazin-3-yl)-N-(3-ethylphenyl)propanamide emerged as a promising candidate due to its ability to effectively inhibit viral replication in cellular assays .

Study 2: CDK Inhibition

Another pivotal study explored the effects of benzothiadiazine derivatives on CDK activity. The results indicated that these compounds could significantly reduce CDK activity in vitro, suggesting their potential as therapeutic agents in cancer treatment .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.39 g/mol |

| Antiviral Activity | Inhibits HCV polymerase |

| Anticancer Activity | CDK inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.